molecular formula C6H4Br2 B13439422 1,3-Dibromobenzene-d4

1,3-Dibromobenzene-d4

Cat. No.: B13439422
M. Wt: 239.93 g/mol
InChI Key: JSRLURSZEMLAFO-RHQRLBAQSA-N
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Description

1,3-Dibromobenzene-d4 is a deuterated derivative of 1,3-dibromobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is an aryl bromide and an isomer of dibromobenzene, appearing as a colorless liquid at room temperature . The presence of deuterium makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromobenzene-d4 can be synthesized through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide . The reaction conditions typically involve:

  • Diazotization: 3-bromoaniline is treated with nitrous acid to form a diazonium salt.
  • Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and Sandmeyer reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromobenzene-d4 undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Though less common, it can undergo oxidation to form dibromo derivatives of phenols or quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

  • Substitution reactions typically yield substituted benzene derivatives.
  • Oxidation reactions can produce dibromo-phenols or dibromo-quinones.

Scientific Research Applications

1,3-Dibromobenzene-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,3-dibromobenzene-d4 primarily involves its reactivity as an aryl bromide. The bromine atoms can participate in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in synthetic chemistry to create complex molecules.

Comparison with Similar Compounds

  • 1,2-Dibromobenzene
  • 1,4-Dibromobenzene
  • 1,3-Dichlorobenzene

Comparison: 1,3-Dibromobenzene-d4 is unique due to the presence of deuterium, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Compared to its non-deuterated counterparts, it provides enhanced resolution and sensitivity in spectroscopic analyses .

Properties

Molecular Formula

C6H4Br2

Molecular Weight

239.93 g/mol

IUPAC Name

1,3-dibromo-2,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D

InChI Key

JSRLURSZEMLAFO-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])Br)[2H]

Canonical SMILES

C1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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